2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine
Overview
Description
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the reduction of 2,4-difluorobenzonitrile. One method involves the use of nitrile oxidoreductase, which reduces 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine . This enzymatic reduction is advantageous due to its high conversion rate and environmentally friendly process.
Industrial Production Methods
For industrial-scale production, the reduction of 2,4-difluorobenzonitrile can be achieved using hydrogen and a metal catalyst such as Raney nickel or ruthenium with a diphosphine ligand . These methods provide high yields and are suitable for large-scale production, although they require careful handling of hydrogen gas and metal catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can yield amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amines.
Scientific Research Applications
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: This compound shares the difluorophenyl moiety but differs in its functional group, leading to different reactivity and applications.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another related compound with similar structural features but distinct chemical properties and uses.
Uniqueness
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine is unique due to the presence of two difluoro groups, which impart specific electronic and steric effects. These properties make it particularly useful in applications requiring high stability and reactivity.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-2,2-difluoroethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H,4,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFCSELPDZIHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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